(2S)-2-(4-Methoxyphenoxy)butanamide
Description
(2S)-2-(4-Methoxyphenoxy)butanamide is a chiral amide derivative characterized by a stereospecific (S)-configuration at the second carbon of the butanamide backbone and a 4-methoxyphenoxy substituent.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13)/t10-/m0/s1 |
InChI Key |
QZYDNDIFWQQCRR-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The compound’s distinct features include its S-configuration and 4-methoxyphenoxy group, differentiating it from analogs in the Kanto Catalog and Pharmacopeial Forum. Key comparisons include:
Table 1: Structural Comparison of Butanamide Derivatives
Note: Values marked with * are inferred or calculated based on analogous structures.
Functional Implications
- This could enhance binding to aromatic biological targets. Thioxomethyl and cyclohexylamino groups in the compound introduce sulfur-based reactivity and conformational rigidity, likely altering metabolic stability compared to the methoxy-containing target .
Stereochemistry :
- Molecular Weight and Solubility: The target compound’s lower molecular weight (~209 vs.
Evidence from Standards and Catalogs
- Pesticide Testing : Analogs like (2R)-2-[butanamide () are used as pesticide standards, implying that the target compound may share agrochemical applications due to structural similarities .
- Pharmacopeial Relevance : Complex derivatives in Pharmacopeial Forum () with diphenylhexan backbones highlight the importance of stereochemical precision in regulatory-grade compounds, a factor critical for the S-configured target .
Hypothesized Bioactivity
- The 4-methoxyphenoxy group may confer antioxidant or enzyme-inhibitory properties, as seen in related phenolic ethers. In contrast, phenylmethyl-containing analogs (–4) are more likely to act as structural mimics in receptor studies .
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